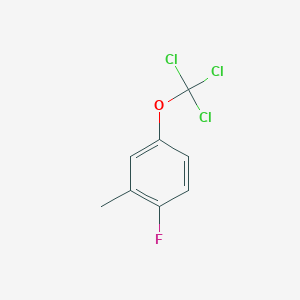
1-Fluoro-2-methyl-4-(trichloromethoxy)benzene
Overview
Description
1-Fluoro-2-methyl-4-(trichloromethoxy)benzene is a chemical compound with the molecular formula C9H7Cl3FO. It is a colorless liquid with a sweet odor and is commonly used in various industrial and research applications. This compound is known for its unique chemical structure, which includes a fluorine atom, a methyl group, and a trichloromethoxy group attached to a benzene ring.
Preparation Methods
The synthesis of 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene involves several stepsThis is followed by fluoridation of the chlorination product with anhydrous hydrogen fluoride to obtain the desired compound . Industrial production methods often involve the use of solvents such as tetrachloroethane, pentachloroethane, or hexachloroethane to facilitate the reaction .
Chemical Reactions Analysis
1-Fluoro-2-methyl-4-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where the fluorine or trichloromethoxy groups are replaced by other functional groups.
Common reagents used in these reactions include anhydrous hydrogen fluoride for fluoridation and various chlorinating agents for introducing chlorine atoms . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Fluoro-2-methyl-4-(trichloromethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, pesticides, dyes, liquid crystal materials, and electronic chemicals.
Mechanism of Action
The mechanism by which 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and trichloromethoxy group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Fluoro-2-methyl-4-(trichloromethoxy)benzene can be compared with other similar compounds such as:
- 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene
- 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene
These compounds share similar structural features but differ in the position of the fluorine and trichloromethoxy groups on the benzene ring. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-fluoro-2-methyl-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3FO/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWISBDHIGTYQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(Cl)(Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


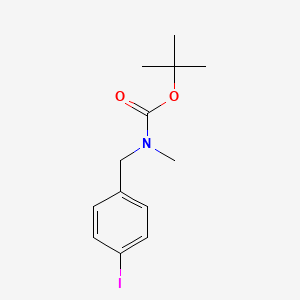
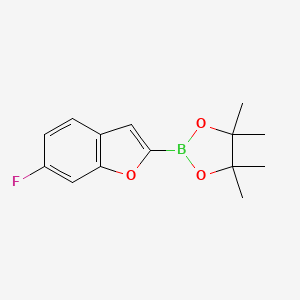

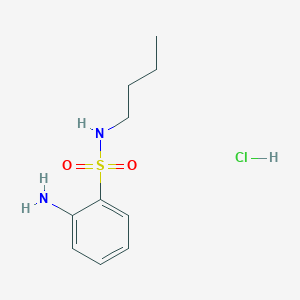
![(8S,9S,10R,14S)-13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1404357.png)
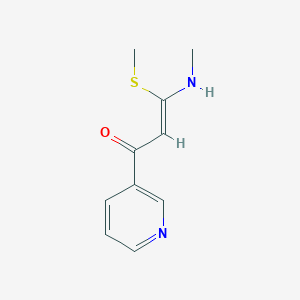
![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1404360.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B1404361.png)
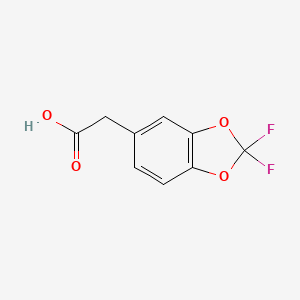
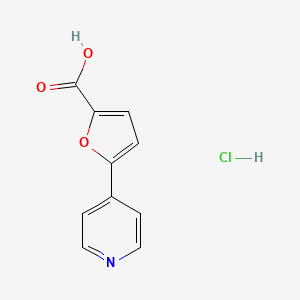

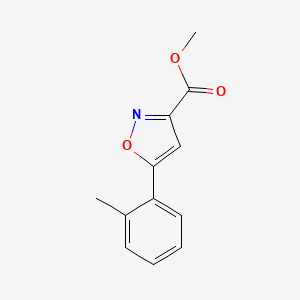
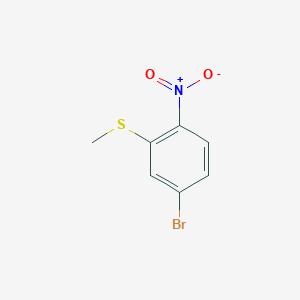
![2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine](/img/structure/B1404371.png)
